molecular formula C23H17N3O5S B2948022 Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 477491-27-3

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2948022
CAS No.: 477491-27-3
M. Wt: 447.47
InChI Key: VJIKEZMTJNQRQH-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a thiophene ring substituted with a nitro group and a carboxylate ester, along with a phenylquinoline moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include nitration, amidation, and esterification to introduce the nitro group, carboxamide, and ethyl ester functionalities, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, green chemistry principles are often applied to minimize waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester or amide functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazine derivatives.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the quinoline moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is unique due to its specific structural features, which distinguish it from other quinoline derivatives. Some similar compounds include:

  • Ethyl 2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate: Lacks the nitro group.

  • Ethyl 5-nitro-2-(2-quinoline-4-carboxamido)thiophene-3-carboxylate: Different phenyl group substitution.

  • Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxylate)thiophene-3-carboxylate: Different ester group.

These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 5-nitro-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-2-31-23(28)17-13-20(26(29)30)32-22(17)25-21(27)16-12-19(14-8-4-3-5-9-14)24-18-11-7-6-10-15(16)18/h3-13H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIKEZMTJNQRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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